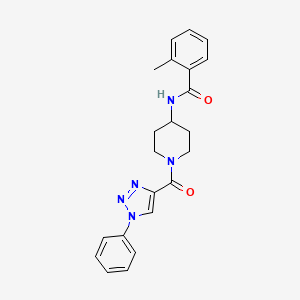

2-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, also known as MPPTB, is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

科学的研究の応用

Synthesis and Medicinal Chemistry

The compound 2-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, while not directly referenced in available literature, is structurally related to several synthesized compounds explored for their potential in medicinal chemistry. For instance, derivatives of piperidine and 1,2,3-triazole have been investigated for their roles in inhibiting enzymes and showing activity against certain diseases. Such research underlines the broader chemical class's relevance in designing new therapeutic agents.

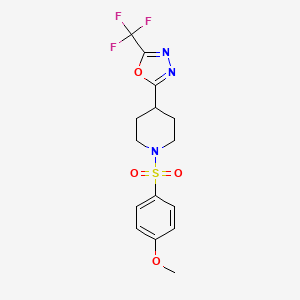

Enzyme Inhibition : Research into piperidine derivatives, similar in structure to the compound of interest, has led to the identification of inhibitors of soluble epoxide hydrolase, a target for various disease models. These inhibitors have shown promising effects on serum biomarkers related to disease processes (Thalji et al., 2013).

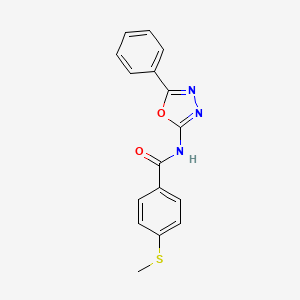

Antimicrobial Activities : The synthesis of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial activities have been a focus area. Such studies contribute to the development of new antibiotics to combat resistant bacteria (Bektaş et al., 2010).

Molecular Structure Analysis : The synthesis and NQR (Nuclear Quadrupole Resonance) analysis of phosphoric triamides containing piperazinyl groups indicate the depth of structural and electronic investigation possible for compounds within this chemical space (Shariatinia et al., 2012).

Reactivity and Adsorption Studies : The detailed examination of reactivity properties and adsorption behavior through DFT and MD simulation studies of triazole derivatives highlights the compound class's potential for pharmaceutical applications (Al-Ghulikah et al., 2021).

Bioactivity and Complex Formation : The synthesis of benzamides and their metal complexes, including studies on their structural features and bioactivity, provides insights into how such compounds can be utilized in medicinal chemistry and bioinorganic studies (Khatiwora et al., 2013).

作用機序

Target of Action

Compounds containing a 1,2,4-triazole ring, such as this one, are known to bind to a variety of enzymes and receptors in the biological system . They show versatile biological activities and are key components in many drug classes .

Mode of Action

It is known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . The phenyl moieties also have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the structures due to its ability to form hydrogen bonds .

Biochemical Pathways

Compounds with a 1,2,4-triazole ring are known to interact with a wide range of biochemical pathways due to their ability to bind with various enzymes and receptors .

Pharmacokinetics

Compounds containing a 1,2,4-triazole ring are known to have a broad range of chemical and biological properties , which suggests they may have diverse pharmacokinetic profiles.

Result of Action

Compounds with a 1,2,4-triazole ring are known to show a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Action Environment

It is known that the properties of compounds containing a 1,2,4-triazole ring can be influenced by various factors, including the presence of other functional groups, the ph of the environment, and the presence of other compounds .

特性

IUPAC Name |

2-methyl-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c1-16-7-5-6-10-19(16)21(28)23-17-11-13-26(14-12-17)22(29)20-15-27(25-24-20)18-8-3-2-4-9-18/h2-10,15,17H,11-14H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKHYBSNHUJMGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B3012197.png)

![N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B3012199.png)

![(E)-3-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3012203.png)

![N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B3012216.png)

![(4-((3-Methylbenzyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B3012217.png)